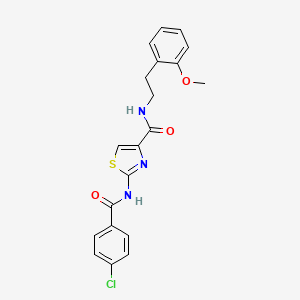

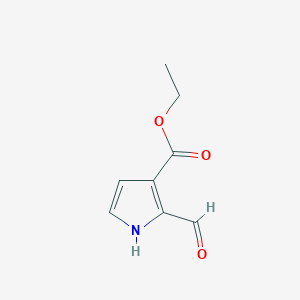

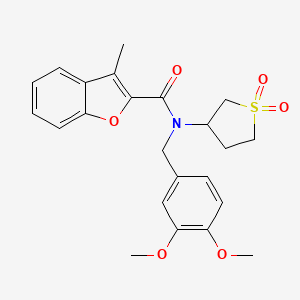

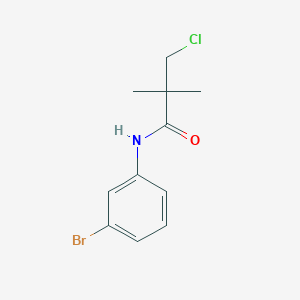

N-(3-bromophenyl)-3-chloro-2,2-dimethylpropanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3-bromophenyl)-3-chloro-2,2-dimethylpropanamide, also known as NBP-3-Cl-DMP, is a small molecule that has been studied extensively in recent years. It has been used in a variety of scientific research applications, including as a tool for studying the mechanisms of action of drugs, as a potential therapeutic agent for certain diseases, and as a tool for studying biochemical and physiological effects.

Applications De Recherche Scientifique

- Researchers have synthesized and characterized a series of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs derived from this compound . These analogs were tested against a panel of 58 cancer cell lines, revealing significant anticancer activity. Notably, compound 4e demonstrated promising results against the CNS cancer cell line SNB-75.

- 3-(3-Bromophenyl)propionic acid serves as a precursor in the synthesis and characterization of monoisomeric 1,8,15,22-substituted phthalocyanines and phthalocyanine-fullerene dyads . These compounds find applications in materials science, photovoltaics, and catalysis.

- Starting from 3-(3-bromophenyl)-1,2,4-triazines , researchers have developed asymmetrically functionalized 1,3-di(2-pyridyl)benzenes using sequential aza-Diels–Alder reactions and Stille cross-coupling . These compounds have potential in supramolecular chemistry and coordination complexes.

- Electrochemical oxidation methods have gained prominence in green chemistry. Researchers propose using electrochemical techniques to selectively cleave the benzyl C–N bond, a process that avoids the use of metal catalysts . This approach has implications for sustainable organic synthesis.

Anticancer Activity

Phthalocyanine Synthesis

Functionalized 1,3-Di(2-pyridyl)benzenes

Electrochemical Cleavage of Benzyl C–N Bond

Mécanisme D'action

Target of Action

Similar compounds have been known to target enzymes such as enoyl-[acyl-carrier-protein] reductase [nadh] in organisms like mycobacterium tuberculosis .

Mode of Action

Based on the structure and properties of similar compounds, it can be hypothesized that it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .

Biochemical Pathways

Similar compounds have been known to interfere with the fatty acid synthesis pathway by inhibiting the enoyl-[acyl-carrier-protein] reductase [nadh], an essential enzyme in this pathway .

Result of Action

Based on the known targets of similar compounds, it can be hypothesized that it may lead to the inhibition of essential enzymes, thereby affecting the normal functioning of the cells .

Propriétés

IUPAC Name |

N-(3-bromophenyl)-3-chloro-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrClNO/c1-11(2,7-13)10(15)14-9-5-3-4-8(12)6-9/h3-6H,7H2,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZXWKWMZGAXZAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCl)C(=O)NC1=CC(=CC=C1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-Bromobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B2980924.png)

![N-(2-chlorobenzyl)-2-(3-(4-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2980926.png)

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-phenylisoxazol-3-yl)methanone](/img/structure/B2980928.png)